Cas no 1804976-15-5 (5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)

5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile
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- インチ: 1S/C8H4BrF2N3O2/c9-5-3-13-8(14(15)16)4(1-2-12)6(5)7(10)11/h3,7H,1H2
- InChIKey: QWIPJXWXNLKACI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(CC#N)=C1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 314
- トポロジー分子極性表面積: 82.5
- 疎水性パラメータ計算基準値(XlogP): 2
5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029055733-1g |
5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile |
1804976-15-5 | 97% | 1g |
$1,534.70 | 2022-04-01 |
5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrileに関する追加情報
Introduction to 5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile (CAS No. 1804976-15-5)
5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1804976-15-5, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a bromo substituent, a difluoromethyl group, and a nitro group on a pyridine core, make it a versatile building block for drug discovery and material science applications.
The compound's molecular structure imparts distinct chemical properties that are highly valuable in medicinal chemistry. The pyridine ring, a common pharmacophore in many drugs, provides a stable scaffold for further functionalization. The bromo atom at the 5-position allows for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing complex organic molecules. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates.
The nitro group at the 2-position introduces polarity and electron-withdrawing effects, which can influence the compound's solubility and reactivity. This feature is particularly useful in designing molecules that require specific interactions with biological targets. The acetonitrile moiety at the 3-position adds another layer of functionality, enabling further modifications through nucleophilic additions or condensation reactions.
In recent years, there has been growing interest in the development of novel antiviral and anticancer agents derived from nitropyridine derivatives. The compound 5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile has been explored as a precursor in several synthetic routes aimed at creating potent inhibitors of viral proteases and kinases. For instance, researchers have utilized this intermediate to develop molecules that mimic natural substrates but exhibit higher selectivity and potency against target enzymes.
One notable application of this compound is in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer. The combination of the bromo, difluoromethyl, and nitro groups provides multiple sites for interaction with the active site of kinases, leading to the development of highly effective inhibitors. These inhibitors have shown promise in preclinical studies, demonstrating significant antitumor activity while maintaining acceptable safety profiles.
The agrochemical industry has also benefited from the use of 5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile as a building block for developing novel pesticides and herbicides. The structural features of this compound contribute to its ability to interact with biological targets in pests and weeds, offering an effective means of crop protection. Researchers have leveraged its reactivity to create compounds that exhibit broad-spectrum activity against various agricultural pests.
The synthesis of 5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation of pyridine derivatives followed by nitration and subsequent functional group transformations. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.
The compound's stability under various conditions makes it suitable for long-term storage and transport, ensuring its availability for research purposes. However, handling should be done with appropriate safety measures due to its potential reactivity. Standard laboratory practices for organic synthesis should be followed to minimize risks associated with chemical manipulation.
The future prospects for 5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile are promising, with ongoing research exploring its potential in drug discovery and material science. Advances in computational chemistry and artificial intelligence are expected to accelerate the design and optimization of new derivatives based on this intermediate. Collaborative efforts between academia and industry will further drive innovation in utilizing this compound for developing next-generation therapeutics and agrochemicals.
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